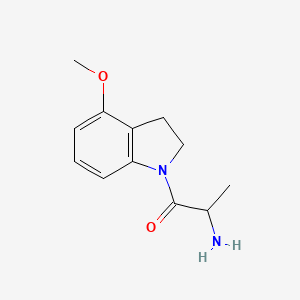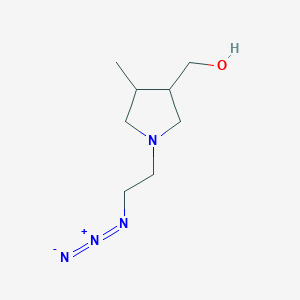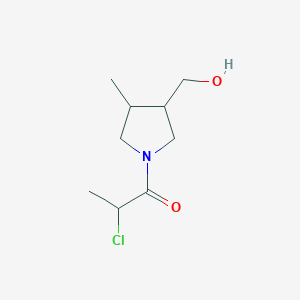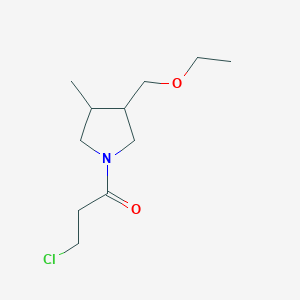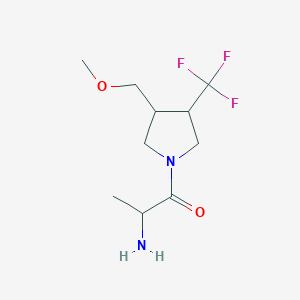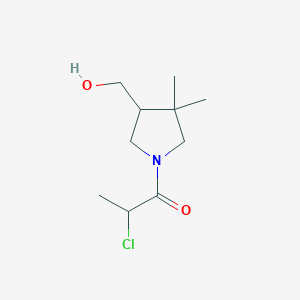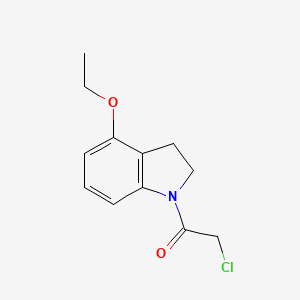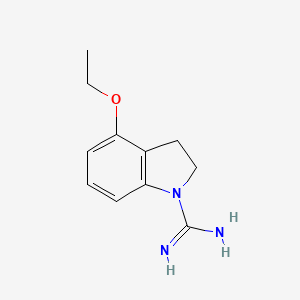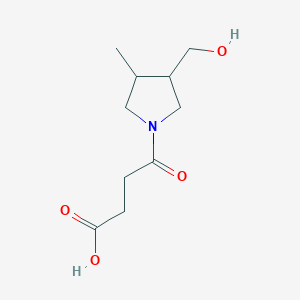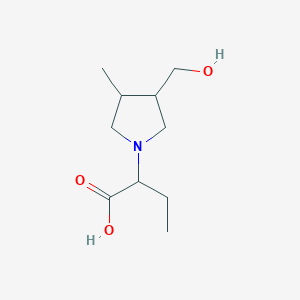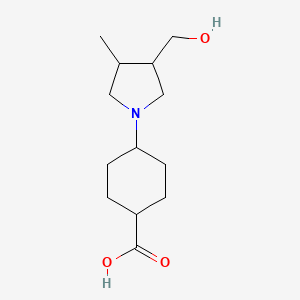
4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Peroxides and Radical Rearrangements
4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine may have potential applications in the study of organic peroxides and radical rearrangements. Research by Kropf and Ball (1976) on the radical-type rearrangement of peroxides derived from similar pyrimidine compounds, such as 4-chloro-6-methylpyrimidine, suggests potential for exploring the reactivity and transformation pathways of compounds with related structures. The study demonstrated how peroxides can undergo radical rearrangement to produce various derivatives, which could be relevant for the synthesis and application of 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine in organic chemistry and material science (Kropf & Ball, 1976).
Crystal and Molecular Structures
Another aspect of scientific research where 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine could be of interest is in the study of crystal and molecular structures. Odell et al. (2007) investigated the crystal structures of isomeric compounds related to 6-chloro-2-methylpyrimidine, which revealed significant insights into conformational differences and hydrogen-bonding interactions. Such studies can provide a deeper understanding of the structural and electronic properties of pyrimidine derivatives, potentially guiding the design and development of new materials or pharmaceutical compounds (Odell et al., 2007).
Non-Covalent Interactions in Pyrimidine Derivatives
Research on non-covalent interactions within pyrimidine derivatives, as explored by Zhang et al. (2018), can also offer valuable insights into the applications of 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine. The study on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas highlights the importance of hydrogen bonds, van der Waals interactions, and other non-covalent forces in determining the stability and reactivity of pyrimidine compounds. Understanding these interactions can inform the design of compounds with desired chemical and physical properties (Zhang et al., 2018).
Synthesis and Process Research
The synthesis and process optimization of pyrimidine derivatives, such as 4,6-dihydroxy-2-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine, provide a foundation for developing efficient and economical production methods for related compounds like 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine. Research by Patil et al. (2008) and Lei-ming (2012) on the process chemistry and synthesis optimization of these derivatives could guide the development of scalable and sustainable synthesis routes for 4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine, with potential applications in pharmaceuticals and agrochemicals (Patil et al., 2008); (Lei-ming, 2012).
Eigenschaften
IUPAC Name |
4-but-3-enyl-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h3,6H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPVWOERANPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-en-1-yl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



